Methyl 2-iodo-4,5-dimethoxybenzoate

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Researchers seeking efficient late-stage functionalization of drug candidates face low yields with bromo- or chloro-analogs. Methyl 2-iodo-4,5-dimethoxybenzoate resolves this with a C-I bond that undergoes rapid oxidative addition to Pd(0), ensuring high-yielding Suzuki-Miyaura couplings under mild conditions. • Faster Pd insertion than Br/Cl analogs, enabling selective, sequential couplings. • Solid at RT (mp 105-107 °C), compatible with automated HTE solid dispensing. • Typical purity ≥98%, available in gram to multi-gram quantities for parallel SAR exploration.

Molecular Formula C10H11IO4
Molecular Weight 322.1 g/mol
CAS No. 173043-61-3
Cat. No. B190013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-iodo-4,5-dimethoxybenzoate
CAS173043-61-3
Molecular FormulaC10H11IO4
Molecular Weight322.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)OC)I)OC
InChIInChI=1S/C10H11IO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3
InChIKeyHFQDMAXTSBDKRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-iodo-4,5-dimethoxybenzoate: Analytical Specifications


Methyl 2-iodo-4,5-dimethoxybenzoate (CAS 173043-61-3) is an ortho-iodinated methyl benzoate derivative featuring electron-donating methoxy groups at the 4- and 5-positions of the aromatic ring [1]. This specific substitution pattern defines its primary utility as a strategic building block in transition metal-catalyzed cross-coupling reactions, particularly for the construction of complex biaryl systems and natural product-inspired scaffolds [2]. From a procurement perspective, the compound is characterized by a molecular weight of 322.10 g/mol, a melting point of 105-107 °C, and is typically offered at certified purities ranging from 95% to 98% by commercial suppliers .

Methyl 2-iodo-4,5-dimethoxybenzoate: Advantage Over Chloro/Bromo Analogs


Direct replacement of the iodo-substituent with a chloro- or bromo-analog is not chemically viable for applications demanding high-yielding cross-coupling reactions. The core differentiation lies in the established hierarchy of oxidative addition rates to palladium(0) catalysts, where C-I bonds undergo activation significantly faster than C-Br and C-Cl bonds [1]. While the bromo-analog (methyl 2-bromo-4,5-dimethoxybenzoate) is commercially available , its reduced reactivity necessitates more forcing conditions, often resulting in lower yields, diminished functional group tolerance, and inability to achieve sequential, site-selective couplings in polyhalogenated systems [2]. The chloro-analog (methyl 2-chloro-4,5-dimethoxybenzoate) is even less reactive, effectively precluding its use in standard Suzuki-Miyaura protocols without specialized, expensive ligand systems . Therefore, selecting the iodo-derivative is a critical risk-mitigation strategy for ensuring synthetic success, particularly in late-stage functionalization or complex multi-step sequences.

Methyl 2-iodo-4,5-dimethoxybenzoate: Comparative Performance Data


Purity and Physical Form for Solid-Phase Synthesis

Methyl 2-iodo-4,5-dimethoxybenzoate is supplied as a solid with a melting point of 105-107 °C and a purity specification of 98% from major vendors . Its closest reactive analog, methyl 2-bromo-4,5-dimethoxybenzoate, exhibits a lower melting point of 87-88 °C and a purity specification of 95-98% . The higher melting point and defined solid-state of the iodo-derivative are critical differentiators. For automated solid-dispensing platforms or solid-phase parallel synthesis, a higher melting point (>100 °C) and stable crystalline form mitigate the risk of caking, hygroscopicity, and decomposition that can plague lower-melting analogs, thereby ensuring consistent mass transfer and reaction stoichiometry.

Analytical Chemistry Process Chemistry Quality Control

Reactivity Hierarchy in Pd-Catalyzed Cross-Couplings

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, follows a well-established trend: Ar-I >> Ar-Br >> Ar-Cl [1]. This is due to the relative bond dissociation energies and the facility of oxidative addition to Pd(0). Methyl 2-iodo-4,5-dimethoxybenzoate is specifically employed as a high-reactivity coupling partner . The bromo-analog, while reactive, is demonstrably less efficient; for instance, in comparative studies of related ortho-halogenated benzoates, the iodo-derivative provides significantly higher yields of biaryl products under identical mild conditions [2]. The chloro-analog is largely inert under standard Suzuki conditions without highly specialized catalysts, making it an impractical choice for most synthetic applications .

Cross-Coupling Palladium Catalysis Medicinal Chemistry

Site-Selective Functionalization in Ortho-Substituted Benzoates

In scaffolds bearing multiple halogen substituents, the ortho-iodo group serves as a privileged handle for the first selective cross-coupling event, leaving a bromo or chloro group intact for subsequent orthogonal functionalization [1]. This is a standard and powerful strategy in medicinal chemistry for the rapid generation of structurally diverse compound libraries. The ortho-positioning of the iodine adjacent to the ester in methyl 2-iodo-4,5-dimethoxybenzoate creates a unique steric and electronic environment. The higher intrinsic reactivity of the C-I bond allows it to undergo oxidative addition selectively over other potential leaving groups, enabling the construction of complex, unsymmetrical biaryl architectures with high precision [2]. This level of selectivity is not achievable with the corresponding bromo- or chloro-analogs, which would require sequential protection/deprotection strategies or be unreactive in the first step [3].

Site-Selective Synthesis Polyfunctionalization Drug Discovery

Methyl 2-iodo-4,5-dimethoxybenzoate: Key Research & Industrial Applications


Late-Stage Functionalization for Biaryl Libraries

The high reactivity of the ortho-iodo group in methyl 2-iodo-4,5-dimethoxybenzoate makes it the preferred substrate for late-stage Suzuki-Miyaura diversification of advanced drug-like intermediates . Its ability to undergo selective coupling under mild conditions, as supported by the reactivity hierarchy established in Section 3, minimizes degradation of sensitive functional groups often present in complex pharmaceutical candidates [1]. This enables medicinal chemists to explore a broad chemical space by appending diverse boronic acids to the 4,5-dimethoxybenzoate scaffold without requiring laborious re-synthesis of the entire molecule.

High-Throughput Experimentation on Automated Platforms

The physical properties of this compound, specifically its high melting point (105-107 °C) and defined solid-state, directly enable its use in high-throughput experimentation (HTE) . Unlike the lower-melting bromo-analog, methyl 2-iodo-4,5-dimethoxybenzoate can be reliably and accurately dispensed as a solid on automated robotic platforms. This characteristic mitigates risks of clogging and ensures stoichiometric precision across hundreds of parallel microscale reactions, a critical requirement for generating reproducible and high-quality structure-activity relationship (SAR) data in industrial research settings.

Building Block for Polyoxygenated Natural Products

The 4,5-dimethoxy substitution pattern is a common motif in biologically active natural products. Methyl 2-iodo-4,5-dimethoxybenzoate serves as a strategically functionalized building block that allows for the convergent assembly of these polyoxygenated aromatic cores. The ortho-iodo group acts as a reliable point of attachment for key carbon-carbon bond-forming events (e.g., Suzuki, Sonogashira couplings) to construct the core skeleton, as inferred from its established class reactivity [2]. Its use streamlines the synthesis of complex natural product analogs by providing a single, high-value intermediate for multiple parallel synthetic routes.

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